2-[(2,2,2-Trifluoroethyl)amino]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2,2,2-Trifluoroethyl)amino]acetamide is a versatile acetamide derivative that plays a crucial role in organic synthesis and medicinal chemistry. The presence of the trifluoroethyl group enhances the stability and alters the biological activity of the compound, impacting properties such as solubility and lipophilicity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-[(2,2,2-Trifluoroethyl)amino]acetamide involves reacting chloroacetyl chloride with 2,2,2-trifluoroethylamine in the presence of an inorganic base such as sodium hydroxide and water. This is followed by treatment with aqueous ammonia in the presence of methyl tert-butyl ether in an autoclave under pressure . Another method involves reacting glycine protected by an N-phthalyl group with trifluoroethylamine or its salt to form an amide, followed by the removal of the protective group under the action of hydrated fibril .
Industrial Production Methods
The industrial production of this compound is designed to be environmentally friendly and commercially viable. The process ensures high yield and greater chemical purity, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-[(2,2,2-Trifluoroethyl)amino]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which can be used in further chemical synthesis and applications .
Scientific Research Applications
2-[(2,2,2-Trifluoroethyl)amino]acetamide is widely used in scientific research due to its versatility and unique properties. Some of its applications include:
Mechanism of Action
The mechanism of action of 2-[(2,2,2-Trifluoroethyl)amino]acetamide involves its interaction with specific molecular targets and pathways. The trifluoroethyl group enhances the compound’s stability and alters its biological activity, impacting its absorption, distribution, metabolism, and excretion within biological systems .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-[(2,2,2-Trifluoroethyl)amino]acetamide include:
2-Amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride: This compound is a salt form and is used in similar applications.
2-Amino-N-(2,2,2-trifluoroethyl)ethanol: This compound has a similar structure but with an alcohol group instead of an amide.
Uniqueness
The uniqueness of this compound lies in its trifluoroethyl group, which imparts distinctive characteristics to the molecule, enhancing its stability and altering its biological activity. This makes it a valuable tool in both organic synthesis and medicinal chemistry .
Properties
Molecular Formula |
C4H7F3N2O |
---|---|
Molecular Weight |
156.11 g/mol |
IUPAC Name |
2-(2,2,2-trifluoroethylamino)acetamide |
InChI |
InChI=1S/C4H7F3N2O/c5-4(6,7)2-9-1-3(8)10/h9H,1-2H2,(H2,8,10) |
InChI Key |
SXZQCNMWUQWZMX-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=O)N)NCC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.